(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
CAS No.:
Cat. No.: VC16524828
Molecular Formula: C14H27ClN2O3
Molecular Weight: 306.83 g/mol
* For research use only. Not for human or veterinary use.
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride -](/images/structure/VC16524828.png)
Specification
Molecular Formula | C14H27ClN2O3 |
---|---|
Molecular Weight | 306.83 g/mol |
IUPAC Name | (3S)-5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride |
Standard InChI | InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1 |
Standard InChI Key | PSKQQFPEBFMMKH-YLIVSKOQSA-N |
Isomeric SMILES | CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Canonical SMILES | CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s IUPAC name, (3S)-5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid hydrochloride, reflects its stereochemistry and functional groups. The hexanoic acid chain is substituted at the third carbon (S-configuration) with a methyl group and a formamido-linked piperidine ring. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₇ClN₂O₃ | PubChem |
Molecular Weight | 306.83 g/mol | VulcanChem |
SMILES Notation | CC(C)CC@@HCNC(=O)C1CCCNC1.Cl | PubChem |
Chiral Centers | Two (C3 and piperidine C3) | Patent |
The stereospecificity at C3 is critical for biological interactions, as evidenced by analogous compounds like (S)-Pregabalin, where enantiomeric purity dictates GABAergic activity .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis of the compound involves multi-step organic reactions, as inferred from patented methodologies for structurally related molecules . A representative pathway includes:
-
Formamido Linkage Formation: Coupling piperidin-3-amine with a hexanoic acid derivative via carbodiimide-mediated amidation.
-
Stereoselective Methylation: Introduction of the methyl group at C5 using chiral auxiliaries or asymmetric catalysis to ensure S-configuration.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Key Challenges:
-
Stereochemical Control: Maintaining enantiomeric purity during methylation requires precise reaction conditions, such as low temperatures (-78°C) and non-pyrophoric reagents .
-
Yield Optimization: Industrial processes aim for >70% yield through solvent recycling and catalytic enhancements.
Pharmacological Profile
ADMET Predictions
Computational models predict moderate blood-brain barrier permeability (LogP ≈ 2.1) and hepatic metabolism via cytochrome P450 enzymes. Renal excretion is anticipated due to the carboxylic acid group’s polarity .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Pharmacologically Active Analogs
Compound | Target | Bioactivity | Structural Differences |
---|---|---|---|
(S)-Pregabalin | α₂δ calcium channels | Anticonvulsant, analgesic | Lacks piperidine formamido group |
2-(Piperidin-1-yl)acetamide | μ-opioid receptor | Analgesic | Shorter carbon chain, no carboxylic acid |
Gabapentin | α₂δ calcium channels | Neuropathic pain relief | Cyclohexane instead of piperidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume